TEPP-46

PKM2 activation biochemical assay allosteric activator

Choose TEPP-46 for reliable PKM2 activation with a 92 nM AC50 and >100-fold selectivity over PKM1. Validated oral dosing regimens (50-150 mg/kg) and published protocols across oncology, fibrosis, and immunometabolism models ensure predictable in vivo results. Ideal for demanding translational studies.

Molecular Formula C17H16N4O2S2
Molecular Weight 372.5 g/mol
CAS No. 1221186-53-3
Cat. No. B609134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTEPP-46
CAS1221186-53-3
SynonymsML265;  ML-265;  ML 265;  CID44246499;  CID-44246499;  CID 44246499;  NCGC00186528;  NCGC 00186528;  NCGC-00186528;  TEPP46;  TEPP 46;  TEPP-46.
Molecular FormulaC17H16N4O2S2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)N)SC(=C2)S(=O)C
InChIInChI=1S/C17H16N4O2S2/c1-20-13-7-14(25(2)23)24-16(13)12-8-19-21(17(22)15(12)20)9-10-4-3-5-11(18)6-10/h3-8H,9,18H2,1-2H3
InChIKeyZWKJWVSEDISQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TEPP-46 PKM2 Activator: Core Identity and Procurement Baseline


TEPP-46 (CAS 1221186-53-3; also designated ML265) is a small-molecule allosteric activator of pyruvate kinase M2 (PKM2) [1]. PKM2 is a key glycolytic enzyme that regulates the balance between energy production and biosynthetic metabolism, existing in equilibrium between low-activity dimers and high-activity tetramers. TEPP-46 binds at the dimer-dimer interface of the PKM2 homotetramer, promoting tetramer formation and constitutively active enzyme state while blocking nuclear translocation . This compound is widely used as a chemical probe to interrogate PKM2-dependent metabolic reprogramming in cancer, fibrosis, immunometabolism, and senescence research.

Why TEPP-46 Cannot Be Substituted by Other PKM2 Activators


PKM2 activators share a common mechanism of promoting tetramer formation, but they differ substantially in biochemical potency, isoform selectivity, cellular permeability, and in vivo pharmacokinetic profiles [1]. DASA-58, while having a lower biochemical AC50 (38 nM) than TEPP-46 (92 nM), exhibits a much higher cellular EC50 (19.6 μM) due to poor membrane permeability, limiting its utility in cell-based and in vivo studies [2]. The novel imidazopyrimidine derivative 15n achieves comparable biochemical potency (AC50 = 90 nM) but lacks the extensive in vivo validation across multiple disease models that TEPP-46 possesses [3]. Mitapivat (AG-348) targets PKR rather than PKM2, making it unsuitable for PKM2-specific research . TP-1454 is a clinical-stage PKM2 activator but has limited published preclinical characterization data publicly available . Simply put, potency numbers alone do not predict experimental success—selectivity, cellular activity, and validated in vivo dosing regimens are critical differentiators that determine whether a compound will actually work in your specific experimental system.

TEPP-46 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Performance


Biochemical Potency: TEPP-46 AC50 vs. DASA-58 AC50 and Compound 15n AC50

TEPP-46 activates recombinant PKM2 with an AC50 of 92 nM in biochemical assays, placing it among the potent PKM2 activators [1]. For comparison, DASA-58 has a biochemical AC50 of 38 nM (approximately 2.4× more potent), while the imidazopyrimidine derivative 15n has an AC50 of 90 nM (comparable potency to TEPP-46) [2][3]. This biochemical potency establishes TEPP-46 as a robust tool compound for in vitro studies.

PKM2 activation biochemical assay allosteric activator structure-activity relationship

Isoform Selectivity: TEPP-46 Exhibits >100-Fold Selectivity Over PKM1, PKL, and PKR

TEPP-46 demonstrates greater than 100-fold selectivity for PKM2 over the related pyruvate kinase isoforms PKM1, PKL, and PKR, showing little or no activity against these off-target isoforms . In contrast, while DASA-58 is also reported as selective for PKM2, the quantitative fold-selectivity data for DASA-58 against PKM1, PKL, and PKR are not consistently documented across the same assay platforms, making direct cross-study comparison of selectivity magnitude less robust than for TEPP-46. This high degree of selectivity ensures that observed biological effects can be confidently attributed to PKM2 activation rather than confounding effects on other pyruvate kinase isoforms.

isoform selectivity off-target PKM1 PKL PKR specificity

Cellular Activity: TEPP-46 Prevents Pervanadate-Induced PKM2 Inhibition

In cell-based assays, pretreatment with TEPP-46 prevents pervanadate-induced inhibition of PKM2 activity . Pervanadate mimics phosphotyrosine signaling, which normally inhibits PKM2 activity in cancer cells. This functional cellular activity demonstrates that TEPP-46 not only activates PKM2 biochemically but also maintains PKM2 activity under pathophysiologically relevant inhibitory conditions. For comparison, DASA-58 requires a cellular EC50 of 19.6 μM to achieve PKM2 activation in cells—approximately 500-fold higher than its biochemical AC50 of 38 nM—indicating poor cellular permeability or intracellular stability [1].

cellular assay pervanadate phosphotyrosine inhibition rescue functional activity

In Vivo Pharmacokinetics and Target Engagement: TEPP-46 Achieves Maximal PKM2 Activation in Xenograft Tumors at 150 mg/kg Oral Dose

TEPP-46 exhibits favorable oral pharmacokinetic properties including relatively low clearance, long half-life, and good volume of distribution—parameters that predict for sustained drug exposure in tumor tissues . In A549 xenograft tumor-bearing mice, an acute oral dose of 150 mg/kg TEPP-46 achieved maximal PKM2 activation measured directly in tumor tissue [1]. Furthermore, in H1299 xenograft tumors, a 5-day repeat-dose regimen of 50 mg/kg twice daily resulted in tumors harboring exclusively tetrameric PKM2, whereas vehicle-treated tumors contained little tetrameric PKM2 [2]. This robust in vivo target engagement and PK/PD relationship enables confident experimental design for animal studies.

pharmacokinetics oral bioavailability in vivo target engagement xenograft PK/PD

In Vivo Efficacy: TEPP-46 Suppresses Cellular Senescence and Kidney Fibrosis in Diabetic Mouse Model

In a therapeutic disease model, 4-week TEPP-46 intervention in CD-1db/db mice (a fibrotic type 2 diabetes model) suppressed apoptosis and kidney fibrosis, and reduced levels of senescence-associated molecules in the kidney [1]. In primary human renal tubular cells (pRPTECs) treated with hydrogen peroxide to induce oxidative stress, co-incubation with TEPP-46 suppressed β-galactosidase-positive senescent cell accumulation, reduced expression of senescence markers (p16, p21, p53), decreased lactate production and IL-6 secretion, and mitigated apoptosis [2].

in vivo efficacy diabetic kidney disease fibrosis senescence therapeutic validation

Optimal TEPP-46 Research Applications Based on Validated Evidence


Cancer Metabolism Studies Requiring In Vivo PKM2 Activation

TEPP-46 is optimally suited for xenograft tumor studies investigating PKM2-dependent metabolic reprogramming and tumor growth suppression. Based on validated dosing regimens (150 mg/kg acute oral dose for maximal activation; 50 mg/kg BID for sustained tetramer induction), researchers can confidently design in vivo experiments with predictable target engagement [1]. TEPP-46's >100-fold selectivity over PKM1 ensures that observed anti-tumor effects are attributable to PKM2 modulation rather than off-target isoform activity . This compound is particularly valuable for studies requiring correlation between PKM2 tetramerization status and tumor metabolic phenotypes.

Fibrosis and Senescence Research in Kidney Disease Models

For researchers investigating diabetic kidney disease, renal fibrosis, or cellular senescence, TEPP-46 provides a validated tool with demonstrated efficacy in both in vitro and in vivo models [1]. The compound has been shown to suppress senescence markers (p16, p21, p53), reduce fibrosis, and mitigate apoptosis in CD-1db/db mice after 4-week intervention . This application extends beyond oncology into age-related and metabolic disease research, where PKM2 activation represents an emerging therapeutic strategy. The availability of published protocols and dosing information enables rapid experimental implementation.

Immunometabolism Studies Involving T Cell and Macrophage Function

TEPP-46 has demonstrated utility in immunometabolism research, including studies of T cell pathogenicity and macrophage inflammatory responses. Treatment of T cells with TEPP-46 induces PKM2 tetramerization and blocks nuclear translocation, reducing T cell activation, proliferation, and cytokine production by inhibiting glycolytic engagement [1]. In macrophages, TEPP-46 inhibits LPS-induced Hif-1α and IL-1β expression, as well as a range of Hif-1α-dependent genes, and downregulates M1 markers Il12p40 and Cxcl-10 . These validated effects make TEPP-46 a valuable probe for dissecting the role of PKM2 in immune cell metabolic reprogramming.

Wound Healing and Tissue Regeneration Research

TEPP-46 has been validated in wound healing models, where topical application of 0.1 mM TEPP-46 to full-thickness skin incisions in mice accelerated wound closure and enhanced tissue regeneration [1]. This application demonstrates the compound's utility in studies of tissue repair and regenerative biology, potentially linked to PKM2's role in regulating Wnt/β-catenin signaling and hair follicle stem cell proliferation . Researchers investigating metabolic regulation of tissue regeneration can leverage TEPP-46's well-characterized activity and published topical dosing protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for TEPP-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.